molecular formula C12H14LiN B14411808 lithium;1-methyl-6-phenyl-2,3,4,5-tetrahydropyridin-5-ide CAS No. 85429-38-5

lithium;1-methyl-6-phenyl-2,3,4,5-tetrahydropyridin-5-ide

Cat. No.: B14411808
CAS No.: 85429-38-5
M. Wt: 179.2 g/mol
InChI Key: OMTDUWYWYKBSGT-UHFFFAOYSA-N
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Description

Lithium;1-methyl-6-phenyl-2,3,4,5-tetrahydropyridin-5-ide is a chemical compound with the molecular formula C13H16LiN. This compound is part of the tetrahydropyridine family, which is known for its diverse applications in organic synthesis and medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of lithium;1-methyl-6-phenyl-2,3,4,5-tetrahydropyridin-5-ide typically involves the reaction of 1-methyl-6-phenyl-2,3,4,5-tetrahydropyridine with a lithium reagent. The reaction is usually carried out in an inert atmosphere to prevent oxidation and moisture interference. Common solvents used include tetrahydrofuran (THF) and diethyl ether.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include additional purification steps such as recrystallization or chromatography to ensure the final product meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

Lithium;1-methyl-6-phenyl-2,3,4,5-tetrahydropyridin-5-ide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert it into different tetrahydropyridine derivatives.

    Substitution: It can participate in nucleophilic substitution reactions, where the lithium atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents such as alkyl halides and acyl chlorides are used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce various tetrahydropyridine derivatives.

Scientific Research Applications

Lithium;1-methyl-6-phenyl-2,3,4,5-tetrahydropyridin-5-ide has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including its effects on neurotransmitter systems.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in neurodegenerative diseases.

    Industry: It is used in the development of new materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of lithium;1-methyl-6-phenyl-2,3,4,5-tetrahydropyridin-5-ide involves its interaction with specific molecular targets and pathways. The compound can modulate neurotransmitter systems by interacting with receptors and enzymes involved in neurotransmitter synthesis and degradation. This modulation can lead to changes in neuronal activity and has potential therapeutic implications for neurodegenerative diseases.

Comparison with Similar Compounds

Similar Compounds

    1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP): Known for its neurotoxic effects and use in Parkinson’s disease research.

    1-methyl-4-phenylpyridinium (MPP+): The active metabolite of MPTP, also used in neurodegenerative disease research.

Uniqueness

Lithium;1-methyl-6-phenyl-2,3,4,5-tetrahydropyridin-5-ide is unique due to its lithium component, which imparts distinct chemical properties and reactivity compared to other similar compounds

Properties

CAS No.

85429-38-5

Molecular Formula

C12H14LiN

Molecular Weight

179.2 g/mol

IUPAC Name

lithium;1-methyl-6-phenyl-2,3,4,5-tetrahydropyridin-5-ide

InChI

InChI=1S/C12H14N.Li/c1-13-10-6-5-9-12(13)11-7-3-2-4-8-11;/h2-4,7-8H,5-6,10H2,1H3;/q-1;+1

InChI Key

OMTDUWYWYKBSGT-UHFFFAOYSA-N

Canonical SMILES

[Li+].CN1CCC[C-]=C1C2=CC=CC=C2

Origin of Product

United States

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